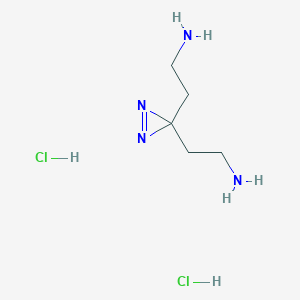

2,2'-(3H-diazirine-3,3-diyl)bis(ethan-1-amine) dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

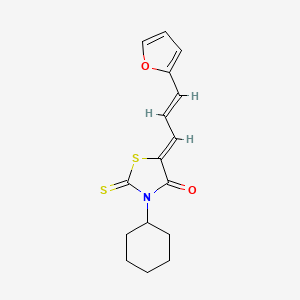

2,2'-(3H-diazirine-3,3-diyl)bis(ethan-1-amine) dihydrochloride, commonly known as diazirine, is a diazirine-based photo-crosslinking reagent that has been extensively used in scientific research applications. Diazirine is a small molecule that contains a highly reactive diazirine group, which can be activated by UV light to form a highly reactive carbene intermediate. This intermediate can then react with nearby molecules, covalently crosslinking them together. This property of diazirine makes it an extremely useful tool in studying protein-protein interactions, protein-DNA interactions, and other biological processes.

Mécanisme D'action

Target of Action

The primary target of 2,2’-(3H-diazirine-3,3-diyl)bis(ethan-1-amine) dihydrochloride are low-surface-energy (non-functionalized) materials . The compound is designed to covalently crosslink these materials .

Mode of Action

The compound interacts with its targets through the formation of highly reactive carbene intermediates . These intermediates insert themselves into C–H bonds on adjacent polymer surfaces . This interaction is activated by moderate heat or 350nm light .

Biochemical Pathways

The compound affects the biochemical pathways related to the crosslinking of polymers . The downstream effects include the bonding of dissimilar materials like PP and PE together into rigid thermoset plastics . It has been demonstrated to bond polypropylene, high density polyethylene (HDPE), and other polymers to each other .

Pharmacokinetics

Its action is dependent on the activation by moderate heat or 350nm light , which suggests that its bioavailability may be influenced by these factors.

Result of Action

The result of the compound’s action is the efficient and stable crosslinking of polymers . For example, it has been used to create remarkably efficient and stable perovskite solar cells . It can also strengthen ultrahigh molecular weight polyethylene (UHMWPE) textiles by crosslinking between individual fibers .

Action Environment

The action, efficacy, and stability of the compound are influenced by environmental factors such as light and heat . For instance, the compound is activated by moderate heat or 350nm light . It should be stored in a fridge or freezer, away from light .

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of diazirine is its ability to crosslink molecules together in a highly specific and controlled manner. This allows researchers to study protein-protein interactions, protein-DNA interactions, and other biological processes with a high degree of precision. However, one of the main limitations of diazirine is its sensitivity to UV light. This can make it difficult to work with in some experimental setups, and can also limit its use in certain biological systems.

Orientations Futures

There are many potential future directions for the use of diazirine in scientific research. One area of interest is the development of new diazirine-based photo-crosslinking reagents that can be activated by different wavelengths of light. This could allow researchers to study biological processes in a wider range of experimental setups. Another area of interest is the development of new methods for analyzing and interpreting the crosslinked products generated by diazirine. This could help researchers to gain even more insights into the complex biological processes that they are studying.

Méthodes De Synthèse

The synthesis of diazirine is a multi-step process that involves the reaction of 2,2'-diazidoacetic acid with ethylenediamine in the presence of a reducing agent to form the diazirine ring. The resulting product is then purified and converted into the dihydrochloride salt form.

Applications De Recherche Scientifique

Diazirine has been widely used in scientific research applications, particularly in the field of proteomics. It has been used to study protein-protein interactions, protein-DNA interactions, and protein-ligand interactions. Diazirine has also been used to identify the binding sites of small molecules on proteins and to study the conformational changes that occur in proteins upon ligand binding.

Propriétés

IUPAC Name |

2-[3-(2-aminoethyl)diazirin-3-yl]ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4.2ClH/c6-3-1-5(2-4-7)8-9-5;;/h1-4,6-7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZGVZKOYPSGSOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C1(N=N1)CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2098127-29-6 |

Source

|

| Record name | 2-[3-(2-aminoethyl)-3H-diazirin-3-yl]ethan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-({4-[2-(prop-2-enamido)ethoxy]oxan-4-yl}methyl)carbamate](/img/structure/B2883534.png)

![N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2883535.png)

![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2883537.png)

![6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B2883542.png)

![2-(4-Ethyl-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B2883547.png)

![(Z)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2883550.png)